molecular formula C7H11NO2 B12854086 (2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid

(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid

Cat. No.: B12854086
M. Wt: 141.17 g/mol
InChI Key: IPZOLHVNGOSCLN-KPPVHYKDSA-N
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Description

(2S)-2-Amino-2-(1-bicyclo[111]pentanyl)acetic acid is a unique compound characterized by its bicyclo[111]pentane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid typically involves the ring-opening of [1.1.1]propellane, followed by subsequent functionalization steps. One efficient method for the direct asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes involves catalytic asymmetric synthesis . This methodology offers broad scope and high efficiency, making it suitable for producing α-chiral bicyclo[1.1.1]pentanes from [1.1.1]propellane.

Industrial Production Methods

Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing the synthesis process for large-scale production. The use of light-enabled reactions has shown promise in producing bicyclo[1.1.1]pentanes on a multi-gram scale .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.

    Substitution: Substitution reactions are common, where functional groups on the bicyclo[1.1.1]pentane core are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The exact molecular targets and pathways involved are still under investigation, with ongoing research aiming to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid stands out due to its α-chiral center, which imparts unique stereochemical properties. This chiral center enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(2S)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid

InChI

InChI=1S/C7H11NO2/c8-5(6(9)10)7-1-4(2-7)3-7/h4-5H,1-3,8H2,(H,9,10)/t4?,5-,7?/m1/s1

InChI Key

IPZOLHVNGOSCLN-KPPVHYKDSA-N

Isomeric SMILES

C1C2CC1(C2)[C@@H](C(=O)O)N

Canonical SMILES

C1C2CC1(C2)C(C(=O)O)N

Origin of Product

United States

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